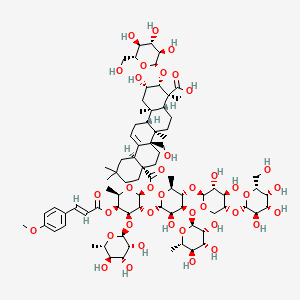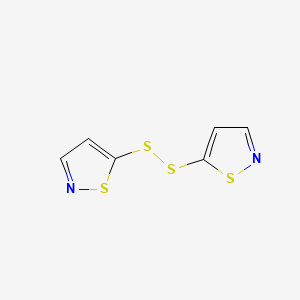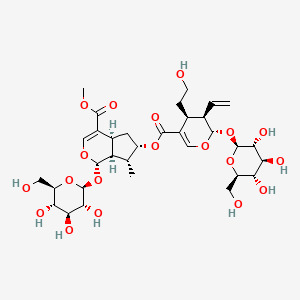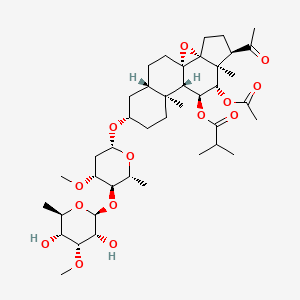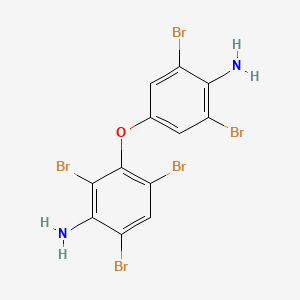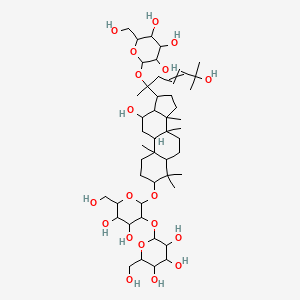![molecular formula C9H9N3O B591502 (2-[1,2,4]Triazol-1-il-fenil)metanol CAS No. 914349-48-7](/img/structure/B591502.png)
(2-[1,2,4]Triazol-1-il-fenil)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-[1,2,4]Triazol-1-yl-phenyl)methanol” is a chemical compound that contains a triazole ring. Triazole is a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . The compound is an intermediate in the synthesis of Itraconazole .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in a review .Molecular Structure Analysis
The molecular structure of “(2-[1,2,4]Triazol-1-yl-phenyl)methanol” consists of a phenyl ring attached to a methanol group through a 1,2,4-triazole ring . The mean planes of the phenyl and triazole rings are nearly perpendicular to one another .Chemical Reactions Analysis
Triazole compounds, including “(2-[1,2,4]Triazol-1-yl-phenyl)methanol”, exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Aplicaciones Científicas De Investigación
Desarrollo de agentes anticancerígenos
Los compuestos con el grupo 1,2,4-triazol, como (2-[1,2,4]Triazol-1-il-fenil)metanol, se han explorado por su potencial como agentes anticancerígenos. Los investigadores han diseñado y sintetizado nuevos derivados que exhiben actividades citotóxicas prometedoras contra varias líneas celulares de cáncer humano, incluidas las células MCF-7 (cáncer de mama), Hela (cáncer de cuello uterino) y A549 (cáncer de pulmón) . Estos compuestos han mostrado selectividad en el objetivo de las células cancerosas sobre las células normales, lo cual es crucial para reducir los efectos secundarios en la quimioterapia.
Diseño de fármacos antibacterianos
El anillo de 1,2,4-triazol es una característica común en muchos fármacos antibacterianos debido a su significativa actividad antibacteriana. Los estudios han demostrado que los derivados del 1,2,4-triazol pueden ser potentes contra una gama de bacterias, incluidas las resistentes a los antibióticos actuales . Esto hace que this compound sea un andamiaje valioso para desarrollar nuevos agentes antibacterianos para combatir el creciente problema de la resistencia microbiana.
Dispositivos electrocrómicos y ópticos
Las propiedades redox-activas de los derivados del triazol los hacen adecuados para aplicaciones en dispositivos electrocrómicos y ópticos. Los estudios espectroelectroquímicos han proporcionado información sobre cómo estos compuestos se pueden utilizar para desarrollar materiales que cambian de color o transparencia en respuesta a un estímulo eléctrico . Esto tiene implicaciones para la creación de ventanas inteligentes, pantallas y otras tecnologías que requieren propiedades ópticas controlables.
Terapias antifúngicas y antivirales
Los derivados del triazol son conocidos por sus propiedades antifúngicas y antivirales. Los fármacos de uso clínico como itraconazol, posaconazol y voriconazol contienen el núcleo de 1,2,4-triazol y son eficaces contra una variedad de infecciones fúngicas. Además, la ribavirina, un fármaco antiviral, también presenta este núcleo heterocíclico, lo que indica el potencial de los derivados de this compound en el tratamiento de enfermedades virales .
Medicamentos para la migraña, ansiolíticos y antidepresivos
La versatilidad del anillo de 1,2,4-triazol se extiende a su incorporación en medicamentos para afecciones neurológicas. Los fármacos como rizatriptán (antimigraña), alprazolam (ansiolítico) y trazodona (antidepresivo) utilizan la estructura del triazol para ejercer sus efectos terapéuticos. Esto sugiere que los derivados de this compound podrían explorarse para aplicaciones similares .
Optimización estructural para moléculas anticancerígenas selectivas
La investigación ha indicado que los híbridos de ácido benzoico 1,2,4-triazol, que están relacionados estructuralmente con this compound, pueden servir como una plataforma para diseñar moléculas anticancerígenas más selectivas y potentes. Estos estudios se centran en optimizar la estructura para mejorar la selectividad y la potencia contra las células cancerosas .
Mecanismo De Acción
Target of Action
It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . They have been shown to interact with various biological targets, influencing their function and leading to these diverse activities .
Mode of Action
The mode of action involves the interaction between the compound and cyclohexanone in methanol. This interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism remains unchanged .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can influence a wide range of biological pathways due to their diverse pharmacological properties . For instance, some 1,2,4-triazole derivatives have shown high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cellular stress responses .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . These effects are likely the result of the compound’s interactions with its various biological targets.
Action Environment
It’s known that the reactivity of reactants during acid-catalyzed reactions increases compared to uncatalyzed ones . This suggests that the compound’s action could be influenced by the pH of its environment.
Safety and Hazards
“(2-[1,2,4]Triazol-1-yl-phenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The development of innovative antifungal agents is essential. Some fungicidal agents are no longer effective due to resistance development, various side effects, and high toxicity. Therefore, the synthesis and development of some new antifungal agents are necessary . Triazole compounds are one of the most important active pharmaceutical scaffolds and have been widely applied in many medicinal scaffolds . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .
Propiedades
IUPAC Name |
[2-(1,2,4-triazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTYAARJJYHAHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654348 |
Source


|
| Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-48-7 |
Source


|
| Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

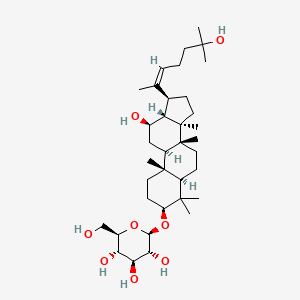


![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)
